molecular formula C12H9NO B1175573 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline CAS No. 19293-74-4

4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline

Cat. No.: B1175573
CAS No.: 19293-74-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(dimethylamino)benzaldehyde, which is known for its applications in various chemical reactions and as a reagent in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as methanol at room temperature. The resulting oxime can be further methylated using methyl iodide in the presence of a base like potassium carbonate to obtain the O-methyl oxime derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline involves its ability to form stable complexes with various nucleophiles. The oxime group (-C=N-OH) can participate in hydrogen bonding and other interactions with target molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes or other biological targets, making the compound useful in biochemical assays and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline is unique due to the presence of both the dimethylamino group and the oxime functionality. This combination allows for a broader range of chemical reactions and applications compared to its parent compound or other simple oximes. The dimethylamino group enhances the compound’s nucleophilicity and stability, making it a valuable reagent in organic synthesis and analytical chemistry .

Properties

CAS No.

19293-74-4

Molecular Formula

C12H9NO

Molecular Weight

0

Synonyms

4-(Dimethylamino)benzaldehyde O-methyl oxime

Origin of Product

United States

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